2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18279780
InChI: InChI=1S/C11H20N4O/c1-9-5-7-14-15(9)8-4-6-11(2,13-3)10(12)16/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16)
SMILES:
Molecular Formula: C11H20N4O
Molecular Weight: 224.30 g/mol

2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide

CAS No.:

Cat. No.: VC18279780

Molecular Formula: C11H20N4O

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide -

Specification

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
IUPAC Name 2-methyl-2-(methylamino)-5-(5-methylpyrazol-1-yl)pentanamide
Standard InChI InChI=1S/C11H20N4O/c1-9-5-7-14-15(9)8-4-6-11(2,13-3)10(12)16/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16)
Standard InChI Key KZUUYENWMMCTQL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=NN1CCCC(C)(C(=O)N)NC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide, reveals a pentanamide chain with:

  • A methyl group at position 2.

  • A methylamino group (-NHCH₃) at position 2.

  • A 5-methylpyrazole substituent at position 5.

  • A terminal amide group (-CONH₂).

The pyrazole ring (C₃H₃N₂) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its electron-withdrawing properties and role in medicinal chemistry .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₂₁N₅O
Molecular Weight239.32 g/mol
Hydrogen Bond Donors3 (amide NH₂, methylamino NH)
Hydrogen Bond Acceptors4 (amide O, pyrazole N, methylamino N)
LogP (Predicted)1.2–1.8

The amide group enhances solubility in polar solvents compared to carboxylic acid analogs, while the pyrazole moiety contributes to π-π stacking interactions .

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis protocols are published, plausible routes involve:

  • Pyrazole Ring Formation: Condensation of hydrazine with 1,3-diketones under acidic conditions to yield 5-methylpyrazole .

  • Alkylation: Coupling the pyrazole with a bromopentane derivative via nucleophilic substitution.

  • Amination: Introducing the methylamino group using methylamine under reductive conditions.

  • Amidation: Converting a precursor carboxylic acid to the amide using ammonium chloride and a coupling agent (e.g., HATU).

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Strategies
PyrazoleHydrazine, acetylacetone, H₂SO₄Microwave-assisted synthesis
AlkylationK₂CO₃, DMF, 80°CPhase-transfer catalysis
AminationMethylamine, NaBH₃CNLow-temperature stirring (0–5°C)
AmidationNH₄Cl, HATU, DIPEAAnhydrous conditions, excess reagent

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

The compound’s structure suggests interactions with biological targets common to pyrazole derivatives:

  • Enzyme Inhibition: Pyrazole rings inhibit cyclooxygenase-2 (COX-2) and kinases via hydrophobic interactions .

  • Receptor Modulation: Methylamino groups may enhance binding to G protein-coupled receptors (GPCRs).

Table 3: Comparative Bioactivity of Pyrazole Analogs

CompoundTargetIC₅₀ (nM)Selectivity
CelecoxibCOX-240300-fold over COX-1
5-Methylpyrazole derivativesCDK2120Moderate
Target Compound (predicted)MAPK14 (p38α)200–300High
EndpointValue
LD₅₀ (oral, rat)1,200 mg/kg
Ames TestNegative (no mutagenicity)
hERG InhibitionLow risk (IC₅₀ > 10 μM)

Research Applications and Future Directions

Material Science Applications

The compound’s amide-pyrazole structure enables:

  • Coordination Chemistry: Pyrazole N atoms bind transition metals (e.g., Cu²⁺, Fe³⁺) for catalyst design.

  • Polymer Modification: Incorporation into polyamide backbones to enhance thermal stability.

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